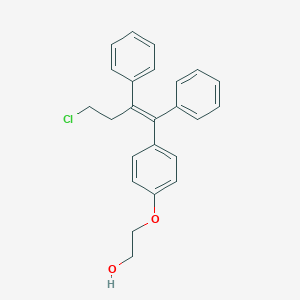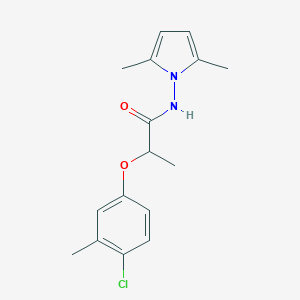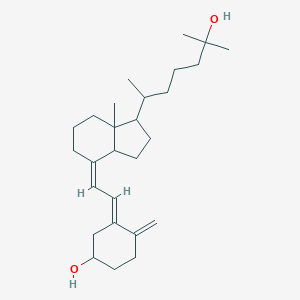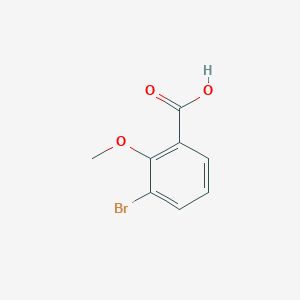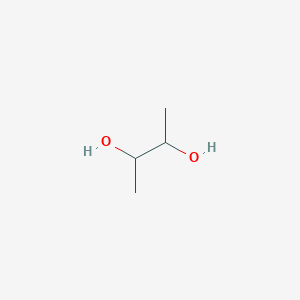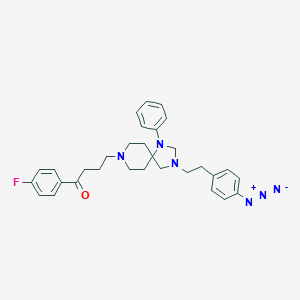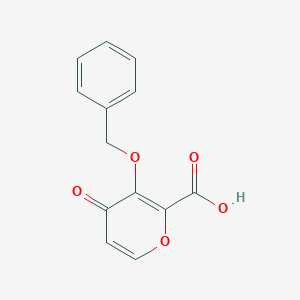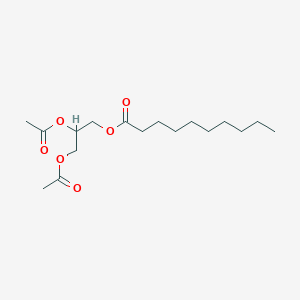
1,2-Diacetyl-3-decanoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diacetyl-3-decanoylglycerol, also known as DAG, is a molecule that belongs to the family of lipids. DAG has been found to have several biochemical and physiological effects on the human body, making it an interesting molecule for scientific research.
Mechanism Of Action
1,2-Diacetyl-3-decanoylglycerol works by activating protein kinase C (PKC), which is an enzyme that plays a key role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1,2-Diacetyl-3-decanoylglycerol binds to the regulatory domain of PKC, causing a conformational change that activates the enzyme. Once activated, PKC phosphorylates several downstream targets, leading to the observed effects of 1,2-Diacetyl-3-decanoylglycerol.
Biochemical And Physiological Effects
1,2-Diacetyl-3-decanoylglycerol has several biochemical and physiological effects on the human body. It has been found to increase energy expenditure and reduce fat accumulation, making it a potential treatment for obesity. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Diacetyl-3-decanoylglycerol in lab experiments is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol is complex and not fully understood, making it challenging to study.
Future Directions
There are several future directions for research on 1,2-Diacetyl-3-decanoylglycerol. One area of interest is the development of 1,2-Diacetyl-3-decanoylglycerol-based therapies for obesity, diabetes, and cancer. Another area of interest is the study of the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol, which could lead to the development of new drugs that target PKC. Finally, the use of 1,2-Diacetyl-3-decanoylglycerol as a tool to study cellular processes such as cell proliferation, differentiation, and apoptosis could also be an interesting area of research.
Synthesis Methods
1,2-Diacetyl-3-decanoylglycerol can be synthesized through the esterification of glycerol with decanoyl chloride and acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography.
Scientific Research Applications
1,2-Diacetyl-3-decanoylglycerol has been extensively studied for its potential use in the treatment of obesity, diabetes, and cancer. It has been found to have anti-obesity effects by increasing energy expenditure and reducing fat accumulation. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
properties
CAS RN |
120294-03-3 |
|---|---|
Product Name |
1,2-Diacetyl-3-decanoylglycerol |
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3 |
InChI Key |
IFKLBBIPFXRVBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
synonyms |
1,2-diacetyl-3-decanoylglycerol DiC2OCOC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



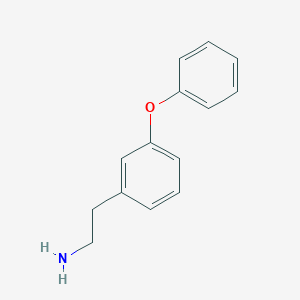
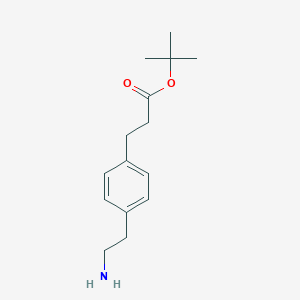
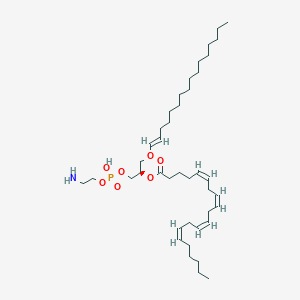
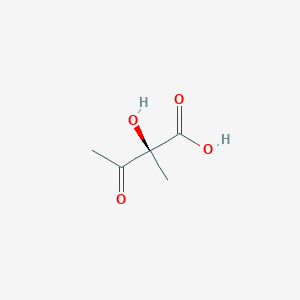
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
